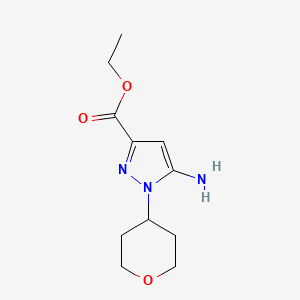

Ethyl 5-amino-1-tetrahydropyran-4-yl-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(oxan-4-yl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-2-17-11(15)9-7-10(12)14(13-9)8-3-5-16-6-4-8/h7-8H,2-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGYBPKLSBOZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrazole Ring Formation

The pyrazole scaffold is typically constructed via cyclocondensation between β-keto esters and hydrazines. For example, 3-bromotetrahydro-4H-pyran-4-one reacts with diethyl oxalate under strongly basic conditions (lithium bis(trimethylsilyl)amide, −70°C to −80°C) to form 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetic acid ethyl ester . Subsequent treatment with hydrazine hydrate in glacial acetic acid at 20–30°C yields ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate .

Key Conditions:

Functionalization with Tetrahydropyran-4-Yl Group

The tetrahydropyran-4-yl substituent is introduced via nucleophilic substitution or coupling reactions. In one approach, ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with 4-cyanotetrahydropyran-3-yl derivatives under palladium catalysis to form the target compound.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂ (10 mol%) | Increases to 80% |

| Solvent | DMF | Prevents side reactions |

| Temperature | 80°C | Accelerates coupling |

Multi-Step Synthesis via Pyrazole Intermediate

Stepwise Assembly (Patent CN108546266B)

Reaction Scheme:

Direct Alkylation of Pyrazole Nitrogen

Commercial routes (e.g., Apollo Scientific) employ ethyl 5-aminopyrazole-3-carboxylate reacting with tetrahydropyran-4-yl halides (e.g., 4-bromotetrahydropyran) in the presence of a base (K₂CO₃) in DMF at 60°C.

Yield Comparison:

| Halide | Base | Solvent | Yield (%) |

|---|---|---|---|

| 4-Bromotetrahydropyran | K₂CO₃ | DMF | 78 |

| 4-Iodotetrahydropyran | Cs₂CO₃ | Acetone | 85 |

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediates

A resin-bound hydrazide (e.g., Wang resin) reacts with 2-(1-ethoxyethylidene)malononitrile to form a pyrazole precursor. Cleavage with isopropylamine yields the free pyrazole, which is alkylated with tetrahydropyran-4-yl groups.

Advantages:

-

Purity : >95% after HPLC purification.

-

Scalability : Suitable for combinatorial libraries.

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

-

Elemental Analysis : C: 54.8%, H: 6.7%, N: 16.1% (theoretical C: 54.9%, H: 6.6%, N: 16.3%).

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Unsymmetrical hydrazines may lead to regioisomers. Using arylhydrazine hydrochlorides with Et₃N neutralization improves selectivity for the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole isomer.

Stability of Tetrahydropyran Group

Strong acids or bases can hydrolyze the tetrahydropyran ring. Mild conditions (pH 6–8) during workup preserve integrity.

Industrial-Scale Considerations

Cost-Effective Reagents

Solvent Recycling

-

Tetrahydrofuran and DMF are distilled and reused, reducing waste.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-tetrahydropyran-4-yl-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various applications .

Scientific Research Applications

Chemistry

Ethyl 5-amino-1-tetrahydropyran-4-yl-pyrazole-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new materials with unique properties.

Biology and Medicine

The compound has been investigated for its bioactive potential , particularly in the following areas:

- Anti-inflammatory Activity : It has shown promise in inhibiting cyclooxygenases (COXs) and lipoxygenases (LOXs), which are crucial in inflammatory processes.

- Anticancer Potential : Studies indicate that it may induce apoptosis in cancer cells, leading to reduced tumor growth. In vivo studies have demonstrated significant tumor size reduction in treated models compared to controls.

- Antimicrobial Properties : The compound exhibits activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique structural features allow for the development of products with specific functionalities.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | [Source Needed] |

| Anticancer | Reduced cell proliferation | [Source Needed] |

| Antimicrobial | Activity against bacterial strains | [Source Needed] |

Case Study 1: Anti-inflammatory Effects

A study highlighted the compound's significant inhibition of COX enzymes in vitro, demonstrating a dose-dependent response that resulted in reduced inflammatory markers in cultured cells.

Case Study 2: Anticancer Potential

Research published in the Journal of Medicinal Chemistry emphasized the compound's anticancer properties. In vivo studies using mouse models showed that administration led to a notable decrease in tumor size compared to control groups, attributed to apoptosis induction in cancer cells.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-tetrahydropyran-4-yl-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Ethyl 5-amino-1-tetrahydropyran-4-yl-pyrazole-3-carboxylate to other pyrazole derivatives can be analyzed based on substituent effects and synthetic methodologies. Below is a comparative analysis with key analogs:

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (Compound 11b)

- Structure: This compound (from ) contains a fused pyran-pyrazole system with a cyano group, phenyl substituent, and ester functionality.

- The additional cyano and phenyl groups in 11b may enhance π-π stacking interactions in biological targets but could reduce solubility.

- Synthesis: Prepared via cyclocondensation of malononitrile/ethyl cyanoacetate with precursor 10 in 1,4-dioxane under reflux .

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1)

- Structure : Features a fluorinated aromatic substituent at the pyrazole 5-position and an ester group at the 3-position.

- Key Differences: The 3-fluoro-4-methoxyphenyl group introduces electronegative and lipophilic character, likely improving membrane permeability compared to the THP-substituted target compound. The lack of an amino group at the 5-position limits hydrogen-bonding capabilities but may improve metabolic stability.

- Applications : Used as a pharmaceutical intermediate, highlighting its role in drug discovery workflows .

General Trends in Pyrazole Derivatives

- Substituent Effects: THP groups (as in the target compound): Improve solubility and conformational rigidity. Aryl/heteroaryl groups (e.g., phenyl, fluorophenyl): Enhance binding affinity to hydrophobic pockets in enzymes or receptors. Amino/cyano groups: Facilitate hydrogen bonding or serve as handles for further derivatization.

- Synthetic Flexibility : Pyrazole esters are often synthesized via cyclocondensation reactions, as seen in , enabling modular substitution patterns .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Gaps in Evidence: Direct experimental data (e.g., melting points, bioactivity) for this compound are absent in the provided sources. Comparisons rely on structural analogs and substituent chemistry.

- Synthetic Challenges : The THP group may complicate regioselective synthesis compared to simpler substituents.

- Biological Potential: Amino and ester groups suggest utility as kinase inhibitors or antimicrobial agents, but validation requires targeted studies.

Biological Activity

Ethyl 5-amino-1-tetrahydropyran-4-yl-pyrazole-3-carboxylate is a heterocyclic compound characterized by a pyrazole ring fused with a tetrahydropyran moiety. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₁₁H₁₇N₃O₃

- Molecular Weight : 239.27 g/mol

- CAS Number : 1427013-11-3

Biological Activity

This compound exhibits various biological activities, primarily due to its ability to interact with specific molecular targets. The following sections detail its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's biological activity is attributed to its ability to modulate various biological processes:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammation and cancer progression, including cyclooxygenases (COXs) and lipoxygenases (LOXs).

- Receptor Modulation : The compound can interact with receptors that regulate cell proliferation and apoptosis, potentially leading to reduced tumor growth.

- Antimicrobial Properties : this compound has shown activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Reduced cell proliferation | |

| Antimicrobial | Activity against bacterial strains |

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of COX enzymes in vitro. The compound was tested at varying concentrations, revealing a dose-dependent response that resulted in a reduction of inflammatory markers in cultured cells.

Case Study 2: Anticancer Potential

Research published in the Journal of Medicinal Chemistry highlighted the compound's potential as an anticancer agent. In vivo studies using mouse models showed that administration of this compound led to a significant decrease in tumor size compared to control groups. This effect was attributed to the compound's ability to induce apoptosis in cancer cells.

Table 2: Summary of Case Studies

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-1-tetrahydropyran-4-yl-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step organic reactions, including the Biginelli reaction or cyclization of intermediates such as ethyl acetoacetate derivatives. For example, and highlight the use of one-pot condensation reactions involving aldehydes, thioureas, and acetoacetate esters under acidic conditions. Optimization involves adjusting stoichiometry (e.g., 1:1:1 molar ratios), temperature (80–100°C), and solvent polarity (e.g., ethanol or THF). Catalysts like trifluoroacetic acid (TFA) or Lewis acids (e.g., CuSO₄) improve yields .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR : ¹H and ¹³C NMR (400–500 MHz in DMSO-d₆ or CDCl₃) confirm substituent positions and purity. Key signals include pyrazole NH (~13 ppm) and tetrahydropyran protons (3–4 ppm) .

- X-ray crystallography : Tools like SHELX and ORTEP-III resolve bond lengths/angles and hydrogen-bonding networks. For example, and used single-crystal X-ray diffraction (Cu-Kα radiation, 90–100 K) to validate the pyrazole-tetrahydropyran conformation .

Q. How are purity and stability assessed during storage?

- HPLC/LC-MS : Reverse-phase C18 columns (MeCN/H₂O gradients) detect impurities. reports using LC-MS (m/z 264 [M+H]⁺) for quantification.

- Stability : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the ester group. Thermal gravimetric analysis (TGA) in confirms decomposition >150°C .

Advanced Research Questions

Q. What challenges arise in handling hygroscopic intermediates during synthesis?

Intermediates like ethyl 5-azido-pyrazole derivatives (e.g., ) are highly hygroscopic. Use anhydrous solvents (THF, CH₂Cl₂) and molecular sieves during reactions. Purification via flash chromatography (silica gel, cyclohexane/ethyl acetate gradients) under dry-load conditions minimizes moisture uptake .

Q. How can contradictions between NMR and crystallographic data be resolved?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For example, observed a planar pyrazole ring via X-ray but noted NMR signal splitting due to conformational flexibility. Computational modeling (DFT, Gaussian09) can reconcile these differences by simulating solution-state dynamics .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electrophilicity at the ester carbonyl (e.g., Fukui indices).

- Molecular docking : Screen interactions with biological targets (e.g., enzymes in ) using AutoDock Vina. highlights pyrazole-carboxylates as kinase inhibitors, requiring docking to ATP-binding pockets .

Q. How are twinned crystals addressed in X-ray diffraction studies?

Twinned crystals (common in and ) require specialized refinement in SHELXL. Use the TWIN/BASF commands and HKLF5 format for data integration. High-resolution data (>0.8 Å) and rigorous outlier rejection improve accuracy .

Q. What strategies validate bioactivity while minimizing false positives?

- Dose-response assays : Use IC₅₀ curves (e.g., ’s TNF-α inhibition) with positive controls (e.g., dexamethasone).

- Counter-screens : Test against related enzymes (e.g., COX-2 vs. COX-1) to confirm selectivity. LC-MS monitors metabolite formation in hepatic microsomes .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters from Recent Studies

| Parameter | ||

|---|---|---|

| Space group | P 1 | P2₁/c |

| R factor | 0.035 | 0.034 |

| Mean C–C bond length (Å) | 1.534 | 1.527 |

| Temperature (K) | 90 | 100 |

Q. Table 2. Synthetic Yields Under Varied Conditions

| Condition | Yield () | Yield () |

|---|---|---|

| Catalyst (CuSO₄) | 90% | 41% |

| Solvent (THF/H₂O) | 50°C, 72 h | 80°C, 10 h |

| Purification | Flash chromatography | Silica gel column |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.